molecular formula C15H20N2O3 B8204628 Benzyl 3-(ethylcarbamoyl)pyrrolidine-1-carboxylate

Benzyl 3-(ethylcarbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B8204628
M. Wt: 276.33 g/mol
InChI Key: XXVRUFPRMZJNQN-UHFFFAOYSA-N
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Description

Benzyl 3-(ethylcarbamoyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H20N2O3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(ethylcarbamoyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with benzyl and ethylcarbamoyl groups. One common method includes the use of benzyl chloroformate and ethyl isocyanate as starting materials. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(ethylcarbamoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

Benzyl 3-(ethylcarbamoyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-(ethylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

  • Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate
  • Ethyl 1-benzylpyrrolidine-3-carboxylate

Comparison: Benzyl 3-(ethylcarbamoyl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring. This structural difference can lead to variations in reactivity and biological activity compared to similar compounds. For example, the position of the ethylcarbamoyl group can influence the compound’s ability to interact with biological targets, potentially leading to different therapeutic effects .

Properties

IUPAC Name

benzyl 3-(ethylcarbamoyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-16-14(18)13-8-9-17(10-13)15(19)20-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVRUFPRMZJNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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